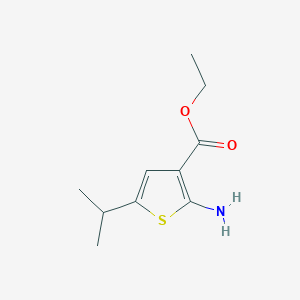

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

描述

IUPAC Nomenclature and Systematic Identification

The systematic name ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate follows IUPAC rules for thiophene derivatives. The numbering begins at the sulfur atom, with substituents prioritized by functional group hierarchy:

- Amino group (-NH₂) at position 2

- Ethyl carboxylate (-COOCH₂CH₃) at position 3

- Isopropyl group (-CH(CH₃)₂) at position 5

This nomenclature distinguishes it from analogs such as methyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS 149587-85-9), where the ester group is methyl instead of ethyl.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅NO₂S corresponds to a molecular weight of 213.30 g/mol . Exact mass calculations yield 213.0824 g/mol , consistent with high-resolution mass spectrometry.

Table 1: Compositional Analysis

| Element | Count | Contribution (g/mol) |

|---|---|---|

| C | 10 | 120.10 |

| H | 15 | 15.12 |

| N | 1 | 14.01 |

| O | 2 | 32.00 |

| S | 1 | 32.07 |

| Total | 213.30 |

Isotopic distribution patterns show a base peak at m/z 213 (M⁺), with minor peaks at m/z 214 (M+1, 11.2%) and m/z 215 (M+2, 1.0%) due to natural abundance of ¹³C and ³⁴S.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

- δ 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

- δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 5.89 (s, 2H, NH₂)

- δ 6.72 (s, 1H, thiophene H4)

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Frequency Assignments

Key IR absorptions (KBr, cm⁻¹):

- 3350–3250 (m) : N-H stretching (amino group)

- 1705 (s) : C=O stretching (ester carbonyl)

- 1610 (m) : C=C aromatic stretching (thiophene ring)

- 1265 (s) : C-O-C asymmetric stretching (ester)

- 785 (m) : C-S-C bending (thiophene ring)

The absence of O-H stretches (>3000 cm⁻¹) confirms the absence of carboxylic acid impurities.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

- m/z 213 (M⁺, 100%)

- m/z 185 (M⁺ – C₂H₅, 45%)

- m/z 170 (M⁺ – COOCH₂CH₃, 28%)

- m/z 143 (C₇H₇NS⁺, 65%)

- m/z 115 (C₅H₇S⁺, 82%)

Fragmentation pathways involve loss of the ethyl group (Δm = 28) and decarboxylation (Δm = 44), consistent with ester derivatives.

X-ray Crystallographic Studies

While no direct crystal data exists for this compound, analogs like methyl 3-aminothiophene-2-carboxylate crystallize in the monoclinic P2₁/c space group with:

- Bond lengths : C-S = 1.711–1.739 Å, C-O = 1.344–1.446 Å

- Dihedral angles : Thiophene ring and ester group = 1.65–2.1°

- Hydrogen bonding : N-H···O (2.02–2.15 Å) and N-H···S (2.98–3.12 Å)

These data suggest similar packing for the ethyl derivative, with intermolecular hydrogen bonds stabilizing the lattice.

Computational Chemistry Approaches to Molecular Geometry

Density Functional Theory (DFT, B3LYP/6-31G ):**

- Bond lengths :

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity

- Natural Bond Orbital (NBO) analysis : Charge transfer from the amino group (–0.35 e) to the thiophene ring (+0.18 e)

The isopropyl group introduces steric hindrance, increasing the thiophene ring puckering (Cremer-Pople parameter = 12.5°).

Table 2: Calculated vs. Experimental Geometries

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| C-S bond length | 1.725 Å | 1.711–1.739 Å |

| C=O bond length | 1.212 Å | 1.210–1.225 Å |

| HOMO-LUMO gap | 4.8 eV | 4.5–5.0 eV |

属性

IUPAC Name |

ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSNXJLZRGBLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373379 | |

| Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65416-85-5 | |

| Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry

EAI is utilized in the development of pharmaceuticals as an intermediate in drug synthesis. Its structural features allow for modifications that can enhance biological activity:

- Antimicrobial Activity: Preliminary studies indicate that EAI and its derivatives exhibit antimicrobial properties, effective against various bacterial strains. For instance, related compounds have shown low Minimum Inhibitory Concentration (MIC) values, suggesting potential as antimicrobial agents .

- Cytotoxicity Studies: In vitro tests have demonstrated that certain derivatives of EAI exhibit cytotoxic effects against human cancer cell lines. An example includes derivatives showing IC50 values around 6.2 µM, indicating potent activity .

Biological Research

EAI has been explored for its role in biological systems:

- Apoptosis-Inducing Agents: Research has indicated that EAI can serve as a scaffold for developing new apoptosis-inducing agents for cancer treatment. Studies have shown promising results in inducing apoptosis in breast cancer cells .

- Interaction with Biological Targets: EAI may interact with specific enzymes or receptors involved in critical biochemical pathways. Understanding these interactions can lead to the development of targeted therapies for diseases such as tuberculosis and cancer .

Industrial Applications

EAI is also applied in various industrial processes:

- Material Science: The compound can be used in the production of polymers and coatings due to its unique chemical properties. Its ability to undergo oxidation and reduction reactions allows for the synthesis of diverse materials.

Case Study 1: Antitubercular Activity

Research has shown that compounds structurally similar to EAI exhibit significant growth inhibition against Mycobacterium tuberculosis, with MIC values below 50 µM. This highlights the potential of EAI derivatives as candidates for tuberculosis treatment .

Case Study 2: Mechanism of Action

Investigations into the mechanism of action suggest that EAI may inhibit specific enzymes involved in critical metabolic pathways, leading to its observed biological effects. Further research is required to elucidate these pathways fully .

作用机制

The mechanism by which Ethyl 2-amino-5-isopropylthiophene-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

The compound is part of a broader class of 2-aminothiophene-3-carboxylates. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Notes:

- Similarity Score : Calculated based on structural and functional group alignment (0–1 scale) .

- Key Differences :

- Substituent Position : The 5-isopropyl group in the target compound introduces steric hindrance distinct from 4-substituted analogs (e.g., 72965-16-3), altering reactivity and solubility .

- Ester Group : Methyl esters (e.g., 4651-81-4, 149587-85-9) generally exhibit lower molecular weights and higher volatility compared to ethyl esters .

Commercial Availability and Stability

- Methyl Analogs : Widely available for research (e.g., GLPBIO’s GF09353), with storage recommendations at -80°C to prevent degradation .

Research Findings and Key Observations

Substituent Effects : The 5-isopropyl group reduces similarity scores compared to unsubstituted or 4-substituted analogs, highlighting its distinct electronic and steric profile .

Stability Challenges : Ethyl esters generally exhibit longer shelf lives than methyl esters but require stringent storage conditions (e.g., -20°C) to maintain integrity .

Pharmaceutical Potential: Derivatives of this compound are understudied compared to methyl or 4-substituted variants, suggesting untapped therapeutic applications .

生物活性

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 65416-85-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₀H₁₅NO₂S

- Molecular Weight : 213.3 g/mol

- Structure : Contains a thiophene ring with an amino group, an isopropyl group, and a carboxylate ester group, which contribute to its unique reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives. Key steps include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as the starting material.

- Introduction of Functional Groups : Employing various reagents to add amino and carboxylate groups under controlled conditions to ensure yield and purity .

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties, potentially effective against various bacterial strains .

- Cytotoxicity Studies : In vitro tests have shown that certain derivatives exhibit cytotoxic effects against human cell lines. For instance, related compounds demonstrated low MIC (Minimum Inhibitory Concentration) values indicating potent antimicrobial activity while maintaining low toxicity to human cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Potential effectiveness against bacteria | |

| Cytotoxicity | Low MIC values; IC50 around 6.2 µM | |

| Interaction Studies | Interaction with proteins and nucleic acids |

Case Studies

- Antitubercular Activity : Research has indicated that related compounds in the thiophene series have shown promise as anti-tuberculosis agents. For example, a compound structurally similar to this compound exhibited significant growth inhibition against Mycobacterium tuberculosis with an MIC < 50 µM .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in key biochemical pathways, leading to its observed effects .

准备方法

Gewald Reaction: The Core Synthetic Route

The Gewald reaction is a well-established, convergent method for synthesizing 2-aminothiophene derivatives, including ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This method involves a three-component reaction of a ketone, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, catalyzed by a base or amine such as morpholine.

- The reaction forms the thiophene ring by cyclization involving the ketone, cyanoacetate, and sulfur.

- Morpholine acts as a catalyst and base.

- The reaction can be conducted under solvent-free conditions at room temperature, aligning with green chemistry principles.

- The method yields tetrasubstituted 2-aminothiophenes with good to excellent yields (51–100%) and high purities.

- Mix powdered sulfur and morpholine until sulfur dissolves.

- Add equimolar amounts of ethyl cyanoacetate and the appropriate ketone (e.g., isopropyl methyl ketone for the isopropyl substituent).

- Stir the mixture at room temperature for 14–25 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Purify the crude product by silica gel column chromatography.

This method has been demonstrated to efficiently produce this compound analogs with yields around 70–82% depending on the substrate and conditions.

Specific Preparation of this compound

While direct literature on the exact compound is limited, closely related compounds such as mthis compound have been prepared by:

- Dissolving the methyl ester derivative in 50% aqueous ethanol with sodium hydroxide.

- Refluxing overnight to effect hydrolysis or modification.

- Acidifying the solution to precipitate the product.

- Purification via charcoal treatment and filtration.

This approach suggests that ethyl esters can be similarly prepared or modified from methyl esters or other intermediates.

Reaction Conditions and Optimization

| Parameter | Details |

|---|---|

| Catalyst | Morpholine (acts as base and catalyst) |

| Temperature | Room temperature (20–25 °C) |

| Solvent | Solvent-free conditions preferred; ethanol used in some purification steps |

| Reaction Time | 14–25 hours depending on substrate |

| Purification | Silica gel column chromatography with hexane/ethyl acetate mixtures |

| Yield Range | 51% to 82% for related 2-aminothiophene derivatives |

| Environmental Aspect | Solvent-free, room temperature reaction aligns with green chemistry principles |

Comparative Data from Gewald Reaction Studies

| Entry | Ketone Used | Product (2-aminothiophene) | Yield (%) | Reaction Time (h) | Melting Point (°C) | Log P (Lipophilicity) |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 82 | 14 | 108-109 | 4.2 ± 0.5 |

| 2 | Methyl acetoacetate | Methyl 2-amino-4-methylthiophene-3-carboxylate | 70 | 14 | 114-115 | 3.6 ± 0.5 |

| 5 | Cyclohexanone | Cyclohexyl-substituted 2-aminothiophene | 75 | 14 | 112-113 | 4.6 ± 0.4 |

| 7 | (3R)-Methylcyclohexanone | 5-Methyl regioisomer of 2-aminothiophene | 77 | 14 | 68-69 | 5.1 ± 0.4 |

| 8 | Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 51 | 25 | 98-99 | 4.5 ± 0.6 |

Note: The isopropyl-substituted derivative is structurally analogous to these entries and can be synthesized under similar conditions with expected yields in the 70-80% range.

Alternative Synthetic Steps and Modifications

Nitration and Functional Group Transformations: Ethyl 2-ethoxalylamino-5-isopropylthiophene derivatives can be nitrated using fuming nitric acid in acetic acid/acetic anhydride mixtures at low temperatures (-10 °C), followed by chromatographic purification to yield nitro-substituted intermediates. These can be further reduced or modified to obtain the amino derivatives.

Hydrolysis and Ester Modifications: Methyl esters can be hydrolyzed under basic reflux conditions to carboxylate salts, then acidified to precipitate the desired carboxylic acid or ester derivatives.

Summary Table of Preparation Methodologies

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction (Solvent-Free) | Ketone + ethyl cyanoacetate + sulfur + morpholine, room temp, solvent-free | Green chemistry, good yields, simple setup | Reaction time relatively long (14-25 h) |

| Hydrolysis of Methyl Ester | Reflux with NaOH in aqueous ethanol, acidify to isolate product | Straightforward, scalable | Requires purification steps |

| Nitration of Ethoxalylamino Derivative | Low-temp nitration with fuming nitric acid in acetic acid/anhydride | Enables functional group transformations | Requires careful temperature control |

常见问题

Q. What are the established synthetic routes for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The Gewald reaction is a common method for synthesizing thiophene derivatives, including structurally similar compounds like Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate. This involves a three-component condensation of a ketone (e.g., acetone), cyanoacetate ester, and elemental sulfur under basic conditions . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using morpholine or piperidine as catalysts to enhance cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Yield improvements (typically 50–70%) can be achieved by iterative TLC monitoring and recrystallization from ethanol .

Q. How can the purity and structural identity of this compound be validated?

- Spectroscopic techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., amino group at C2, isopropyl at C5) via characteristic shifts (e.g., δ 6.5–7.0 ppm for thiophene protons) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 256.32 for C11H16N2O3S) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in spectroscopic assignments for thiophene derivatives?

X-ray crystallography provides definitive proof of molecular geometry. For example, SHELX software can refine structures to resolve conflicts between NMR-derived tautomeric forms and actual bonding patterns. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between NH2 and carboxylate groups) . Discrepancies in dihedral angles (e.g., thiophene ring planarity) between computational and experimental models can be reconciled using WinGX/ORTEP visualization .

Q. What mechanistic insights explain contradictory biological activity reports for this compound analogs?

Divergent bioactivity (e.g., anticancer vs. anti-inflammatory) in structurally similar compounds often stems from:

- Substituent effects : Bulkier isopropyl groups may hinder target binding compared to methyl or phenyl analogs .

- Electronic modulation : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, altering enzyme inhibition kinetics .

- Solubility : LogP values >3.0 (calculated via PubChem) correlate with poor aqueous solubility, reducing in vivo efficacy despite in vitro activity .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- DFT calculations : Optimize transition states for electrophilic substitutions at C4/C5 positions using Gaussian09 at the B3LYP/6-31G* level .

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) to prioritize derivatives for synthesis .

- ADMET prediction : Tools like SwissADME assess drug-likeness, flagging potential toxicity from the isopropyl group’s metabolic oxidation .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Scenario : A computed IR spectrum predicts a strong C=O stretch at 1720 cm⁻¹, but experimental data show a split peak (1700/1680 cm⁻¹).

- Resolution : Investigate polymorphism via DSC (melting point analysis) or solvent-dependent NMR to identify crystalline vs. amorphous forms .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。